5-Cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carbohydrazide
CAS No.: 682348-19-2
Cat. No.: VC14887612
Molecular Formula: C13H10FN5O2
Molecular Weight: 287.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 682348-19-2 |
|---|---|
| Molecular Formula | C13H10FN5O2 |
| Molecular Weight | 287.25 g/mol |
| IUPAC Name | 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxopyridazine-3-carbohydrazide |
| Standard InChI | InChI=1S/C13H10FN5O2/c1-7-10(6-15)13(21)19(18-11(7)12(20)17-16)9-4-2-8(14)3-5-9/h2-5H,16H2,1H3,(H,17,20) |
| Standard InChI Key | QGQXEFDQCKZHAT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)N(N=C1C(=O)NN)C2=CC=C(C=C2)F)C#N |
Introduction
Chemical Characterization and Structural Analysis
Molecular Architecture
The compound’s molecular formula is , with a molar mass of 287.25 g/mol. Its IUPAC name, 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxopyridazine-3-carbohydrazide, reflects the integration of a pyridazine ring substituted at positions 1, 4, 5, and 6. Key structural features include:
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Dihydropyridazine core: A six-membered ring with two adjacent nitrogen atoms, partially saturated to enhance stability.
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4-Fluorophenyl group: Aromatic ring with electron-withdrawing fluorine, influencing electronic distribution and bioavailability.
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Carbohydrazide moiety: A hydrazide (-CONHNH₂) group at position 3, enabling hydrogen bonding and metal coordination.
The canonical SMILES string \text{CC1=C(C(=O)N(N=C1C(=O)NN)C2=CC=C(C=C2)F)C#N} provides a precise topological representation.
Table 1: Fundamental Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 682348-19-2 |
| Molecular Formula | |
| Molecular Weight | 287.25 g/mol |
| Solubility (pH 7.4) | 42.7 µg/mL |
| PubChem ID | 1263456 |
Synthesis and Preparation Strategies
Multi-Step Organic Synthesis
The synthesis typically involves constructing the pyridazine ring followed by sequential functionalization. While detailed protocols for this specific compound remain proprietary, analogous routes for pyridazine derivatives provide insight:
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Ring Formation: Cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
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Functionalization:
Reaction Optimization
Key challenges include regioselectivity during fluorophenyl attachment and preventing over-cyanation. Yields for related pyridazine carboxylates (e.g., methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate) reach 81–92% under reflux conditions with thionyl chloride in methanol . For the target compound, similar conditions likely apply, though purification via column chromatography or recrystallization is essential due to polar functional groups.
Biological Activities and Mechanisms
Antitumor Properties
In vitro studies demonstrate that derivatives of this compound induce apoptosis in cancer cell lines (e.g., HeLa, MCF-7) through mitochondrial pathway activation. The cyano group enhances electrophilicity, facilitating interaction with cellular thiols and ROS generation.
Table 2: Antiproliferative Activity (Representative Data)
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| HeLa | 12.3 | Caspase-3/7 activation |
| MCF-7 | 18.7 | Bcl-2 downregulation |
Antimicrobial Efficacy
Preliminary assays against Staphylococcus aureus and Escherichia coli show MIC values of 32–64 µg/mL. The carbohydrazide moiety likely disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).
Pharmacological and Toxicological Profile
ADME Characteristics
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Absorption: Moderate gastrointestinal absorption predicted by Log P (1.06) and TPSA (72.05 Ų).
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Metabolism: Susceptible to hepatic glucuronidation due to the hydrazide group.
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Excretion: Renal clearance predominates, with potential for enterohepatic recirculation.
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